molecular formula C23H34N2O6 B1630250 (R)-1-Boc-4-(3-Cbz-amino-3-methoxycarbonyl-propyl)piperidine CAS No. 1001646-85-0

(R)-1-Boc-4-(3-Cbz-amino-3-methoxycarbonyl-propyl)piperidine

Cat. No. B1630250
M. Wt: 434.5 g/mol
InChI Key: VJZVHJBSUUOYDL-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-Boc-4-(3-Cbz-amino-3-methoxycarbonyl-propyl)piperidine” is a chemical compound with the molecular formula C23H34N2O6 . It has a molecular weight of 434.53 .

Scientific Research Applications

Scaffolds in Combinatorial Chemistry

Orthogonally N-protected (Boc and Cbz) 3-aminopiperidines have been identified as new scaffolds for combinatorial chemistry. These compounds are prepared from piperidine building blocks through nucleophilic ring opening and subsequent reactions, demonstrating their utility in creating diverse molecular libraries for drug discovery (Schramm et al., 2010).

Synthesis of N-Heterocycles

The compound has been used in the enantioselective synthesis of various N-heterocycles like pyrrolidine, piperidine, and azepane. These syntheses involve asymmetric intramolecular dehydrative N-allylation, showcasing the compound's role in producing optically active heterocycles (Seki et al., 2012).

Intermediate in Alkaloid Synthesis

Functionalized piperidines synthesized using this compound have been used as intermediates in the synthesis of various alkaloids. These syntheses demonstrate the regioselective hydroformylation of the compound, highlighting its versatility as an intermediate (Ojima et al., 1998).

GPCR Target Compound Synthesis

This compound can be used to synthesize templates for GPCR (G-protein-coupled receptor) targets. The synthesis involves selective protection and deprotection steps, showing its utility in creating biologically active molecules (Xie et al., 2004).

Asymmetric Synthesis of Amino Acids

The compound has been used in the asymmetric synthesis of unnatural amino acids. This demonstrates its utility in creating optically active compounds that can be important in pharmaceutical research (Shieh et al., 2001).

Safety And Hazards

“®-1-Boc-4-(3-Cbz-amino-3-methoxycarbonyl-propyl)piperidine” has several safety precautions associated with it. These include keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, and avoiding contact with air . It is also recommended to handle under inert gas and protect from moisture .

properties

IUPAC Name

tert-butyl 4-[(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,17,19H,10-16H2,1-4H3,(H,24,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZVHJBSUUOYDL-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650678
Record name tert-Butyl 4-[(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-4-(3-Cbz-amino-3-methoxycarbonyl-propyl)piperidine

CAS RN

1001646-85-0
Record name Methyl (αR)-1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-4-piperidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001646-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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